molecular formula C6H9NO5 B12433940 Methyl 3-ethoxy-2-nitroprop-2-enoate

Methyl 3-ethoxy-2-nitroprop-2-enoate

Cat. No.: B12433940
M. Wt: 175.14 g/mol
InChI Key: CLVDISHFCPMLTI-UHFFFAOYSA-N
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Description

Methyl 3-ethoxy-2-nitroprop-2-enoate is an organic compound with the molecular formula C6H9NO5 It is characterized by the presence of an ethoxy group, a nitro group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-ethoxy-2-nitroprop-2-enoate can be synthesized through a multi-step process involving the nitration of an appropriate precursor followed by esterification. One common method involves the nitration of ethyl acetoacetate to form the nitro derivative, which is then esterified with methanol under acidic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-ethoxy-2-nitroprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-ethoxy-2-nitroprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive nitro group.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-ethoxy-2-nitroprop-2-enoate involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and exert various biological effects .

Comparison with Similar Compounds

  • Methyl 3-nitroprop-2-enoate
  • Ethyl 3-ethoxy-2-nitroprop-2-enoate
  • Methyl 3-ethoxy-2-nitrobut-2-enoate

Comparison: Methyl 3-ethoxy-2-nitroprop-2-enoate is unique due to the presence of both an ethoxy group and a nitro group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C6H9NO5

Molecular Weight

175.14 g/mol

IUPAC Name

methyl 3-ethoxy-2-nitroprop-2-enoate

InChI

InChI=1S/C6H9NO5/c1-3-12-4-5(7(9)10)6(8)11-2/h4H,3H2,1-2H3

InChI Key

CLVDISHFCPMLTI-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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